(Z)-5-(2-hydroxy-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-5-(2-hydroxy-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C14H15NO3S2 and its molecular weight is 309.4. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of thioxothiazolidinone exhibit antimicrobial activity against a range of bacterial and fungal strains. For instance, a study by PansareDattatraya and Devan (2015) synthesized a series of these compounds, finding them to exhibit good to moderate antimicrobial activity, comparable to standard drugs like Ampicillin, against both Gram-positive and Gram-negative bacteria (PansareDattatraya & Devan, 2015). Similarly, a novel series of 4-thiazolidinone derivatives was synthesized and evaluated for antimicrobial and anticancer potentials, with certain derivatives demonstrating significant activity (Deep et al., 2016).
Supramolecular Structures
The study of the supramolecular structures of thioxothiazolidinone derivatives has contributed to the understanding of their physical and chemical properties. Delgado et al. (2005) explored the hydrogen-bonded dimers, chains of rings, and sheet formations in these compounds, highlighting their structural diversity and potential for developing new materials with specific properties (Delgado et al., 2005).
Anticancer Evaluation
Thiazolidin-4-one derivatives have also been evaluated for their anticancer properties. For example, a study reported the synthesis of a series of these derivatives, with some showing promising anticancer activity through QSAR studies, indicating the potential for developing new anticancer agents (Deep et al., 2016).
Chemosensor Applications
A rhodanine-based chemosensor, closely related to thioxothiazolidinone derivatives, was designed and synthesized, showing selectivity to Zn2+ and Cd2+ ions through marked fluorescence increases in aqueous media. This chemosensor was applied for water sample analyses and cell imaging, illustrating the utility of these compounds in environmental monitoring and biological research (Park et al., 2020).
Molecular Docking and Synthesis Studies
Molecular docking studies have been utilized to understand the interaction mechanisms of thioxothiazolidinone derivatives with biological targets, providing insights into their potential as therapeutic agents. For instance, the synthesis and docking studies of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates showed significant antimicrobial activity, demonstrating the practical application of these compounds in drug discovery (Spoorthy et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-8(2)15-13(17)11(20-14(15)19)7-9-5-4-6-10(18-3)12(9)16/h4-8,16H,1-3H3/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJZPPKZJGFWOK-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=C(C(=CC=C2)OC)O)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.